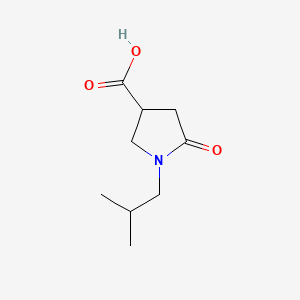

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid

Vue d'ensemble

Description

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is a derivative of pyrrolidine, a five-membered lactam ring, and is characterized by the presence of an isobutyl group at the 1-position and a carboxylic acid group at the 3-position.

Méthodes De Préparation

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid can be synthesized through the cyclization of 2-methylenesuccinic acid with various amines, including aliphatic, aromatic, and heterocyclic amines . The reaction typically involves heating the reactants without a solvent or refluxing them in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting product is isolated as a white or cream-tinted crystalline solid that is soluble in organic solvents such as ethanol and acetonitrile .

Analyse Des Réactions Chimiques

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other substituents.

Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Versatile Pharmaceutical Intermediate

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid serves as a critical building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that lead to the development of new drugs with enhanced biological activity .

Synthetic Pathways

The compound can be synthesized through reactions involving isobutyl amines and appropriate carboxylic acid derivatives. The Castagnoli–Cushman reaction is commonly employed to create derivatives that exhibit improved pharmacological properties .

Antioxidant Properties

Research has demonstrated that derivatives of this compound exhibit significant antioxidant activity. For instance, certain synthesized analogs showed high DPPH radical scavenging abilities, indicating their potential as antioxidants in therapeutic applications .

Cytotoxic Activity Against Cancer Cells

Recent studies have explored the cytotoxic effects of this compound on multiple myeloma cells (RPMI 8226). Compounds derived from this compound displayed IC50 values below 350 µM, indicating substantial anti-cancer activity compared to reference compounds . The presence of hydrophobic substituents was found to enhance this activity significantly.

Medicinal Applications

Potential Therapeutic Agent

The compound has been investigated for its analgesic and antihypoxic effects, suggesting its utility in pain management and conditions associated with low oxygen levels. Its interaction with various biological targets, including GABA receptors and benzodiazepine receptors, highlights its potential as a therapeutic agent in neuropharmacology.

Antimicrobial Properties

There is emerging evidence supporting the antimicrobial activity of this compound, which may pave the way for developing new antibiotics. This property is particularly relevant in the context of increasing antibiotic resistance.

Case Studies

Mécanisme D'action

The mechanism of action of 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound has been shown to interact with GABA receptors, histamine-N-methyltransferase, and benzodiazepine receptors . These interactions result in various pharmacological effects, including anxiolytic, antiepileptic, and arrhythmogenic activities.

Comparaison Avec Des Composés Similaires

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

1-Methyl-5-oxo-pyrrolidine-3-carboxylic acid: This compound has a methyl group instead of an isobutyl group at the 1-position.

1-Phenyl-5-oxo-pyrrolidine-3-carboxylic acid: This compound has a phenyl group at the 1-position, which imparts different chemical and biological properties.

1-Benzyl-5-oxo-pyrrolidine-3-carboxylic acid: This compound has a benzyl group at the 1-position, affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Activité Biologique

1-Isobutyl-5-oxopyrrolidine-3-carboxylic acid (IBOCA) is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

IBOCA has the molecular formula C₉H₁₅NO₃ and a molecular weight of 185.22 g/mol. Its structure includes a pyrrolidine ring with an isobutyl group and a carboxylic acid functional group, which contribute to its unique reactivity and biological interactions.

The mechanism of action of IBOCA involves its interaction with specific molecular targets, including:

- GABA Receptors : IBOCA has been suggested to act as a GABA receptor antagonist, potentially influencing neurotransmission and neurological processes.

- Histamine-N-Methyltransferase : The compound may inhibit this enzyme, which is involved in histamine metabolism, suggesting potential applications in allergy treatments.

- Benzodiazepine Receptors : IBOCA's interaction with these receptors could modulate anxiety and sedation pathways.

Biological Activities

IBOCA has demonstrated several notable biological activities:

- Analgesic Effects : Research indicates that IBOCA exhibits analgesic properties, making it a candidate for pain management therapies.

- Antihypoxic Properties : The compound has shown potential in countering hypoxic conditions, which could be beneficial in treating conditions associated with low oxygen levels.

- Antimicrobial Activity : IBOCA has been evaluated for its efficacy against various pathogens, including:

- Staphylococcus aureus

- Klebsiella pneumoniae

- Candida auris

The compound's antimicrobial properties suggest its potential use in developing new antibiotics.

Case Studies

-

Analgesic Activity Assessment :

- A study measured the analgesic activity of IBOCA using standard pain models. Results indicated that IBOCA significantly reduced pain responses compared to control groups, demonstrating its therapeutic potential.

-

Antimicrobial Efficacy :

- In vitro tests showed that IBOCA exhibited significant inhibitory effects on the growth of several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, highlighting its effectiveness against resistant strains.

-

Cell Viability Studies :

- RPMI 8226 cells were treated with varying concentrations of IBOCA to assess cytotoxicity. Results indicated a dose-dependent decrease in cell viability, suggesting potential applications in cancer therapy.

Data Table: Biological Activities of IBOCA

Propriétés

IUPAC Name |

1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(2)4-10-5-7(9(12)13)3-8(10)11/h6-7H,3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWZWNDCJUFFVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC(CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406474 | |

| Record name | 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773865-07-9 | |

| Record name | 1-isobutyl-5-oxopyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.